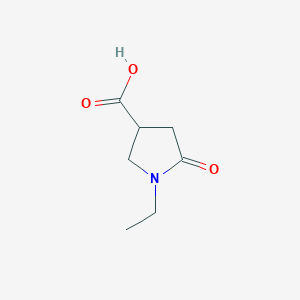
2-氨基-N,N-二甲基-1,3-苯并噻唑-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
化学反应机理
- 苯并噻唑-2-磺酰胺,包括 2-氨基-N,N-二甲基-1,3-苯并噻唑-6-磺酰胺等化合物,在水溶液中与羟胺反应,形成 2-羟基苯并噻唑、二氧化硫和相应的胺。这些反应可用作脱保护方法,通过氧攻击进行,并在温和条件下进行 (Kamps, Belle, & Mecinović, 2013).
代谢研究
- 在代谢研究中,苯并噻唑-2-磺酰胺在各种动物中进行完全代谢,形成苯并噻唑-2 巯基嘌呤酸、苯并噻唑-2 巯基和苯并噻唑-2 硫葡萄糖醛酸等代谢物。这些代谢物是由磺酰胺被谷胱甘肽取代而产生的,形成了一种被识别为苯并噻唑-2 谷胱甘肽的中间体 (Colucci & Buyske, 1965).
缓蚀
- 在材料科学领域,苯并噻唑衍生物已被合成,以研究其在酸性溶液中对钢的缓蚀作用。这些化合物,包括 2-氨基-N,N-二甲基-1,3-苯并噻唑-6-磺酰胺的变体,对钢腐蚀表现出高抑制效率,为新型缓蚀剂提供了见解 (Hu 等人,2016 年).
分子互变异构行为
- 在生物有机化学和药学中,磺酰胺衍生物的分子构象和互变异构形式至关重要。对 2-氨基-N,N-二甲基-1,3-苯并噻唑-6-磺酰胺等分子的研究有助于理解它们的药学和生物活性 (Erturk 等人,2016 年).
酶抑制研究
- 一些苯并噻唑-5-和 6-磺酰胺已被研究其对人类碳酸酐酶同工型的抑制作用,这些同工型在各种生理功能中至关重要。这些研究为开发这些酶的新型抑制剂提供了见解 (Abdoli 等人,2017 年).
绿色化学
- 含磺酰胺部分的苯并氮杂卓和氮杂卓的合成已在绿色介质中实现,这有助于环境友好的化学过程 (Zali-Boeini 等人,2015 年).
抗癌活性
- 2-氨基-N,N-二甲基-1,3-苯并噻唑-6-磺酰胺衍生物的抗癌活性已得到探索,一些化合物对各种癌细胞系表现出显着的活性。这项研究有助于开发新的抗癌药物 (Waghmare 等人,2013 年).
抗菌研究
- 新型磺酰胺苯并噻唑衍生物已被合成并筛选其抗菌活性。这些化合物对各种细菌菌株显示出有希望的结果,增强了对新型抗菌剂的了解 (Jagtap 等人,2010 年).
生物活性杂化化合物
- 基于磺酰胺的杂化化合物,包括苯并噻唑磺酰胺,已因其多种药理活性而被广泛研究,如抗菌和抗肿瘤作用。这项研究在药物发现和开发中至关重要 (Ghomashi 等人,2022 年).
安全和危害
作用机制
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This inhibition prevents the production of purines, which are essential for DNA replication . As a result, the growth and multiplication of cells, particularly bacteria, are hindered .
Biochemical Pathways
The compound’s action on the folic acid synthesis pathway leads to a decrease in purine production, which in turn affects DNA replication . This disruption in the biochemical pathway can have downstream effects on cell growth and division .
Result of Action
The inhibition of folic acid synthesis and subsequent disruption of DNA replication can lead to the cessation of cell growth and division . This makes sulfonamides bacteriostatic rather than bactericidal .
Action Environment
The action, efficacy, and stability of 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
生化分析
Biochemical Properties
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, with some being competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site, while others may involve allosteric modulation, where the compound binds to a different site on the enzyme, altering its activity.
Cellular Effects
The effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide vary with different dosages in animal models . At low doses, this compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in the body.
Metabolic Pathways
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific metabolites, thereby altering their concentrations within the cell.
Transport and Distribution
The transport and distribution of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.
Subcellular Localization
The subcellular localization of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is important for its activity and function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
属性
IUPAC Name |
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCPTMABJCKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406079 |
Source


|
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-13-2 |
Source


|
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)


![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

